The synthesis of (-)-propranolol glycol can be approached through various methods, including chemical synthesis and biotransformation.
The synthesis parameters often include reaction temperature, solvent choice, and catalyst types, which significantly affect yield and purity.
The molecular structure of (-)-propranolol glycol involves a naphthalene core with hydroxyl groups that contribute to its solubility and biological activity. The compound can be represented as follows:
Structural analysis reveals that the compound contains:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure of (-)-propranolol glycol during synthesis .
(-)-Propranolol glycol participates in various chemical reactions typical for alcohols and ethers:
The reactivity of (-)-propranolol glycol is influenced by its functional groups and steric factors associated with the naphthalene structure .
The mechanism of action of (-)-propranolol glycol primarily relates to its role as a metabolite of propranolol. While propranolol acts by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure, its glycol derivative may exhibit similar or enhanced effects due to increased solubility or altered receptor interactions.
Research indicates that metabolites like (-)-propranolol glycol may retain some beta-blocking activity or influence other pathways such as nitric oxide production or modulation of inflammatory responses . The precise mechanisms remain an area of ongoing investigation.
The physical and chemical properties of (-)-propranolol glycol include:
These properties are crucial for determining the compound's suitability for pharmaceutical formulations .
(-)-Propranolol glycol has several scientific applications:
(-)-Propranolol glycol emerged as a significant metabolite during the pharmacological profiling of propranolol, the pioneering non-selective beta-adrenergic antagonist developed by Sir James Black in the 1960s. Propranolol’s initial characterization revealed a complex metabolic fate, with hepatic transformation generating several bioactive derivatives, including the glycol metabolite formed via side-chain oxidation [1] [5]. Early in vitro studies using liver microsomes identified this pathway as a minor but functionally relevant route, distinct from the dominant ring hydroxylation (4’-hydroxypropranolol) and N-dealkylation pathways. The glycol variant retained the core naphthalene structure and stereochemical configuration of the parent (-)-propranolol enantiomer, which exhibits approximately 100-fold greater beta-blocking activity than its (+)-counterpart [5] [7].
The structural elucidation of (-)-propranolol glycol (chemical formula: C₁₃H₁₄O₃; systematic name: 1-(1-naphthyloxy)-3-hydroxypropan-2-ol) confirmed it resulted from oxidative deamination of the isopropylamine side chain, yielding a diol functionality [5] [8]. This transformation was initially observed in dog and rat models, where urinary excretion accounted for <5% of administered propranolol doses, suggesting extensive further metabolism or tissue distribution. Its discovery underscored the metabolic complexity of beta-blockers and prompted investigations into whether metabolites contributed to propranolol’s diverse effects—including antiarrhythmic, anxiolytic, and migraine-prophylactic actions—beyond direct beta-adrenoceptor blockade [1] [4].
Table 1: Key Metabolic Pathways of (-)-Propranolol
Metabolite | Primary Metabolic Route | Relative Abundance | Bioactivity Profile |
---|---|---|---|
(-)-Propranolol glycol | Side-chain oxidation | Low (~5%) | Anticonvulsant, membrane stabilization |
4’-Hydroxypropranolol | Aromatic hydroxylation | High (~42%) | Weak beta-blockade |
N-Desisopropylpropranolol | N-dealkylation | Moderate (~17%) | Minimal receptor activity |
Propranolol glucuronide | Conjugation | Variable | Inactive (excretion) |
(-)-Propranolol glycol became a pivotal tool for investigating stereochemical influences on drug metabolism and activity. As a chiral metabolite derived exclusively from the bioactive (-)-propranolol enantiomer, its formation demonstrated stereoselective metabolism—a phenomenon where enantiomers undergo differential enzymatic processing. Cytochrome P450 isoforms (notably CYP2D6 and CYP1A2) preferentially metabolized (-)-propranolol over its (+)-form, leading to enantiomer-specific metabolite profiles [5] [7]. Studies using human liver microsomes revealed that the intrinsic clearance of (-)-propranolol to the glycol metabolite was 2.3-fold higher than that of the (+)-enantiomer, attributable to stereoselective binding in CYP active sites [5].
This stereoselectivity had functional implications:
The metabolite’s role in drug transport was further elucidated through studies on organic cation transporters (OCTs). (-)-Propranolol glycol demonstrated affinity for OCT2 (Km = 38 μM), facilitating renal excretion and explaining its accumulation in patients with OCT polymorphisms. This advanced mechanistic understanding of interindividual variability in propranolol clearance [5].
Table 2: Stereoselective Pharmacokinetics of Propranolol Enantiomers and Metabolites
Parameter | (-)-Propranolol | (+)-Propranolol | (-)-Propranolol Glycol |
---|---|---|---|
Vd (L/kg) | 3.9 | 3.5 | 1.2 |
CL (mL/min/kg) | 15.2 | 19.8 | 8.5 |
β-Adrenoceptor Ki (nM) | 1.8 | 360 | >10,000 |
t₁/₂ (hours) | 4.5 | 3.8 | 2.1 |
Beyond metabolism, (-)-propranolol glycol gained attention for unique therapeutic potentials:
Recent biomedical engineering applications exploit its physicochemical properties:
Table 3: Research Models Demonstrating (-)-Propranolol Glycol’s Pharmacological Effects
Model System | Key Finding | Proposed Mechanism |
---|---|---|
Pentylenetetrazole-induced seizures (rat) | ED₅₀ = 12 mg/kg; latency ↑ 300% | GABA_A receptor potentiation |
Cisplatin-damaged sciatic nerve (rat) | Axon density ↑ 80%; nerve conduction velocity restored to 92% of normal | Oxidative stress suppression (↓MDA, ↑CAT) |
Human umbilical vein endothelial cells (HUVECs) | Tube formation ↓ 70% at 50 μM | bFGF/VEGF crosstalk inhibition |
ADP-induced platelet aggregation (human) | Synergy with propranolol (aggregation ↓ 40% vs. 25% alone) | Serotonin receptor antagonism (5-HT1A/1B) |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7